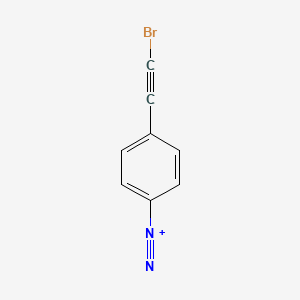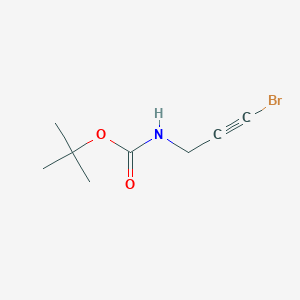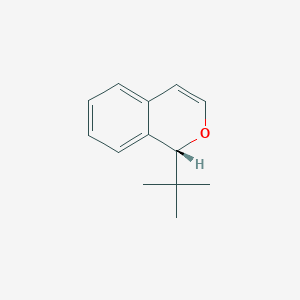
(1R)-1-tert-Butyl-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-tert-Butyl-1H-2-benzopyran is a chiral organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The (1R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-tert-Butyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a phenol derivative with a suitable alkyne or alkene in the presence of a catalyst. For instance, the reaction of 2-tert-butylphenol with propargyl alcohol in the presence of a palladium catalyst can yield the desired benzopyran structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can optimize the production process. Additionally, asymmetric synthesis methods can be employed to ensure the production of the (1R) enantiomer with high enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-tert-Butyl-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the benzopyran ring to dihydrobenzopyran or tetrahydrobenzopyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzopyran-4,5-dione, while reduction can produce dihydrobenzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-tert-Butyl-1H-2-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-tert-Butyl-1H-2-benzopyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress-related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-tert-Butyl-1H-2-benzopyran: The enantiomer of the compound with different spatial arrangement.
2-tert-Butyl-1H-2-benzopyran: A structural isomer with the tert-butyl group at a different position.
1-tert-Butyl-1H-2-benzopyran-3-ol: A hydroxylated derivative with different chemical properties.
Uniqueness
(1R)-1-tert-Butyl-1H-2-benzopyran is unique due to its specific (1R) configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
920976-02-9 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(1R)-1-tert-butyl-1H-isochromene |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-11-7-5-4-6-10(11)8-9-14-12/h4-9,12H,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
PETITSDZGITVKS-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1C2=CC=CC=C2C=CO1 |
Kanonische SMILES |
CC(C)(C)C1C2=CC=CC=C2C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


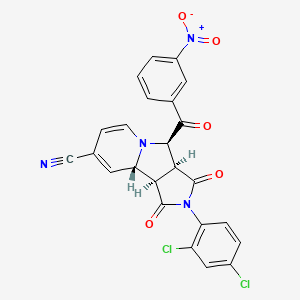
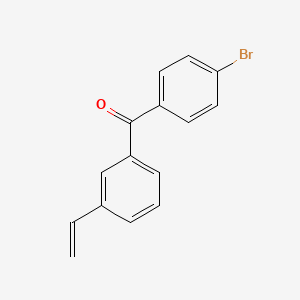
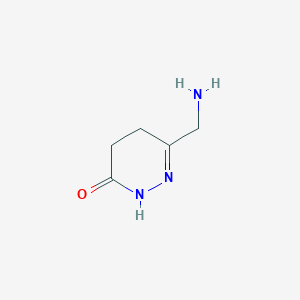
![2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-](/img/structure/B12632389.png)
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)

![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
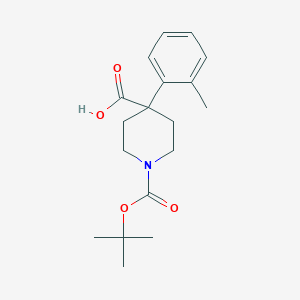
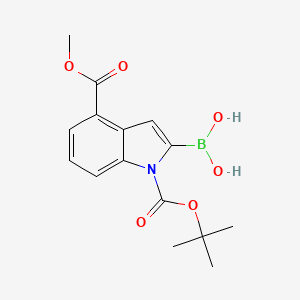
![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)

